3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid
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Overview
Description
3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid is an organic compound with the molecular formula C12H8F6O3. It is characterized by the presence of a hexafluoropropoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid typically involves the following steps:
Preparation of 4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl bromide: This intermediate is synthesized by reacting 4-bromophenol with 1,1,2,3,3,3-hexafluoropropanol in the presence of a base such as potassium carbonate.
Formation of this compound: The bromide intermediate is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst and a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets. The hexafluoropropoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic Acid: Similar structure but with a benzoic acid moiety instead of a prop-2-enoic acid.
3-(4-Trifluoromethoxyphenyl)prop-2-enoic Acid: Contains a trifluoromethoxy group instead of a hexafluoropropoxy group.
Uniqueness
3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid is unique due to its hexafluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
(E)-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O3/c13-10(11(14,15)16)12(17,18)21-8-4-1-7(2-5-8)3-6-9(19)20/h1-6,10H,(H,19,20)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOFXWCULDIMN-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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